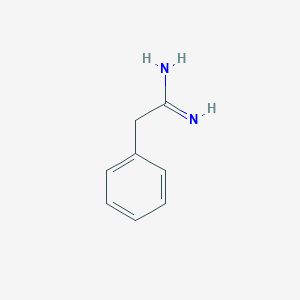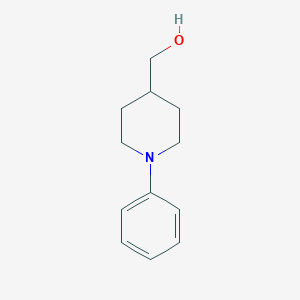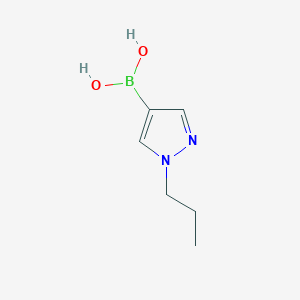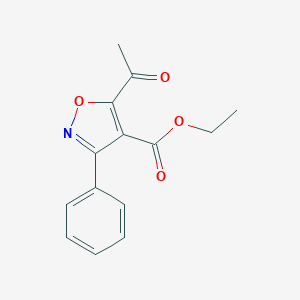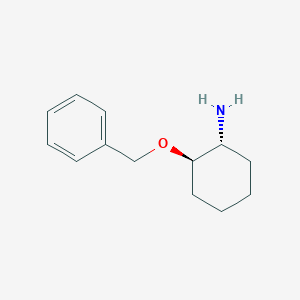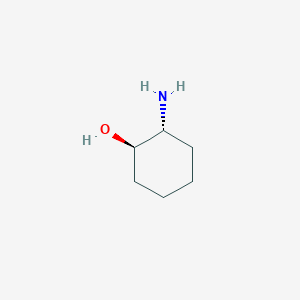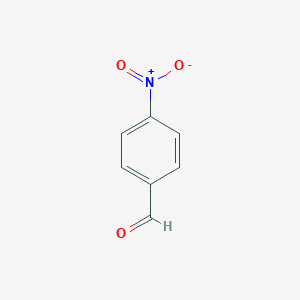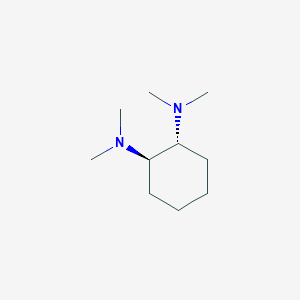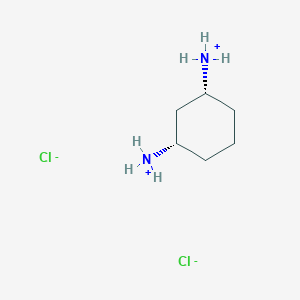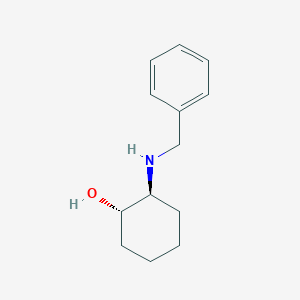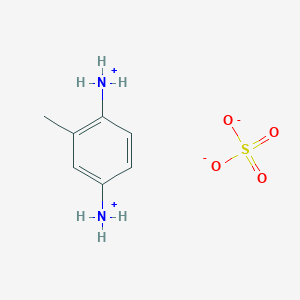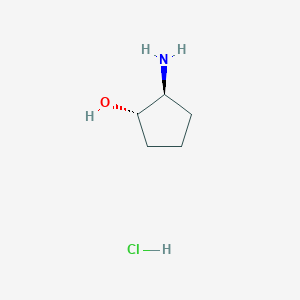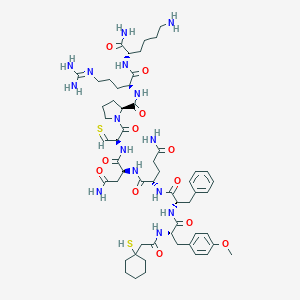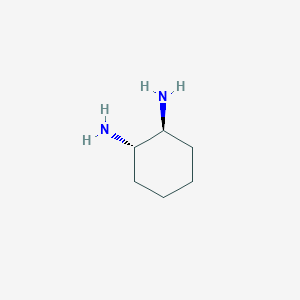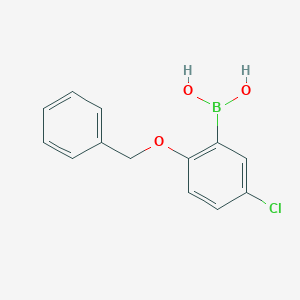
2-苄氧基-5-氯苯硼酸
描述
2-Benzyloxy-5-chlorophenylboronic acid (also known as 2-BOC-5-Cl-PBA) is a boronic acid derivative that has gained attention for its potential applications in organic synthesis and scientific research. This molecule is a substituted phenylboronic acid with a benzyloxy group and a chlorine atom on the phenyl ring. It is a white solid at room temperature and has a molecular weight of 293.45 g/mol. 2-BOC-5-Cl-PBA is a versatile reagent that can be used in a variety of synthetic transformations, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. In addition, 2-BOC-5-Cl-PBA has been used as a catalyst in the synthesis of various compounds, including polymers, pharmaceuticals, and agrochemicals.
科学研究应用
合成与偶联反应
铜促进的 Suzuki-Miyaura 偶联:Hergert 等人 (2018) 的一项研究描述了一种通过 Suzuki-Miyaura 偶联制备 1,3-二氧戊环保护的 5-芳基噻吩-2-甲醛的方法,由于类似的硼酸反应性,这可能与 2-苄氧基-5-氯苯硼酸相关 (Hergert 等人,2018).
铑催化的 CO2 羧化:Ukai 等人 (2006) 的研究重点是通过铑催化的羧化将芳基硼酸酯转化为苯甲酸衍生物,这与 2-苄氧基-5-氯苯硼酸的羧化潜力相关 (Ukai 等人,2006).
有机合成
偶氮吡唑啉衍生物的合成:Hawaiz 和 Samad (2012) 详细介绍了使用类似化合物的衍生物的合成,表明了 2-苄氧基-5-氯苯硼酸在合成生物活性化合物中的潜力 (Hawaiz & Samad, 2012).
磺化聚对苯撑衍生物的制备:Ghassemi 和 McGrath (2004) 对高分子量聚(2,5-苯并苯酮)衍生物合成的研究可能与 2-苄氧基-5-氯苯硼酸在聚合物化学中的应用有关 (Ghassemi & McGrath, 2004).
生物活性化合物和药物化学
癌细胞中的抗增殖和促凋亡活性:Psurski 等人 (2018) 探索了苯硼酸衍生物的抗增殖潜力,其中可能包括 2-苄氧基-5-氯苯硼酸衍生物 (Psurski 等人,2018).
硫脲的抗菌活性:Limban 等人 (2008) 报告了源自苯甲酸的硫脲的抗菌特性,这可能与类似的硼酸化合物有关 (Limban 等人,2008).
电化学
- 在锂离子电池中的应用:Chen 和 Amine (2007) 对锂离子电池的双功能电解质添加剂的研究,涉及一种硼基化合物,可能对 2-苄氧基-5-氯苯硼酸在类似应用中的影响 (Chen & Amine, 2007).
环境化学
- 有机污染物的降解:Boye 等人 (2003) 研究了水中有机污染物的降解,这可能与 2-苄氧基-5-氯苯硼酸的潜在环境应用相关 (Boye 等人,2003).
安全和危害
2-Benzyloxy-5-chlorophenylboronic acid is classified as a skin irritant (Category 2) and an eye irritant (Category 2) . It can cause skin irritation and serious eye irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
作用机制
Target of Action
The primary target of 2-Benzyloxy-5-chlorophenylboronic acid is the carbon-carbon bond formation in organic compounds . This compound is a boron reagent used in the Suzuki-Miyaura coupling reaction, a widely applied transition metal catalyzed carbon-carbon bond-forming reaction .
Mode of Action
2-Benzyloxy-5-chlorophenylboronic acid interacts with its targets through a process known as transmetalation . In this process, the boronic acid group is transferred from boron to palladium, forming a new palladium-carbon bond . This reaction is facilitated by the presence of a base and occurs under mild and functional group tolerant conditions .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction, facilitated by 2-Benzyloxy-5-chlorophenylboronic acid, affects the carbon-carbon bond formation pathway in organic synthesis . The downstream effects include the formation of biaryl compounds, which are crucial structures in many pharmaceuticals and organic materials .
Result of Action
The result of the action of 2-Benzyloxy-5-chlorophenylboronic acid is the formation of new carbon-carbon bonds . This enables the synthesis of complex organic compounds from simpler precursors, expanding the possibilities for the creation of new materials and pharmaceuticals .
Action Environment
The action of 2-Benzyloxy-5-chlorophenylboronic acid is influenced by various environmental factors. For instance, the presence of a base and a palladium catalyst is crucial for the Suzuki-Miyaura coupling reaction . Additionally, the reaction is typically performed in an organic solvent, which can influence the reaction’s efficiency and the stability of the compound . It’s also worth noting that the compound may cause skin and eye irritation, and respiratory irritation, so it should be handled with appropriate safety measures .
属性
IUPAC Name |
(5-chloro-2-phenylmethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BClO3/c15-11-6-7-13(12(8-11)14(16)17)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLERXVFZNNSBIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Cl)OCC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400739 | |
| Record name | 2-BENZYLOXY-5-CHLOROPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
612832-83-4 | |
| Record name | 2-BENZYLOXY-5-CHLOROPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Benzyloxy-5-chlorophenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

